molecular formula C11H8ClNO2 B8386981 Methyl 5-chloroisoquinolin-4-carboxylate

Methyl 5-chloroisoquinolin-4-carboxylate

Cat. No.: B8386981
M. Wt: 221.64 g/mol
InChI Key: BXYHKOOSWVNPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloroisoquinolin-4-carboxylate is a heterocyclic organic compound featuring a chlorinated isoquinoline backbone and a methyl ester group at the 4-position. Its molecular weight is approximately 221.6 g/mol (calculated), with expected low water solubility and moderate volatility due to the aromatic chlorinated system and ester functionality.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 5-chloroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-13-5-7-3-2-4-9(12)10(7)8/h2-6H,1H3

InChI Key

BXYHKOOSWVNPGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CN=C1)C=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Esters: Reactivity and Physical Properties

Methyl esters, such as methyl salicylate (Table 3, ), share the ester functional group but differ in their aromatic systems. Methyl salicylate (152.15 g/mol) has a lower molecular weight, higher vapor pressure (0.1 mmHg), and slight water solubility due to its hydroxyl group. In contrast, Methyl 5-chloroisoquinolin-4-carboxylate’s chlorinated isoquinoline ring likely reduces water solubility and increases lipophilicity, favoring organic solvents. Ester hydrolysis rates may also differ: methyl salicylate undergoes acid/base-catalyzed hydrolysis, while steric hindrance from the isoquinoline system in the target compound could slow reactivity .

Research Findings and Limitations

  • Property Gaps : The evidence lacks explicit data on the target compound’s melting point, solubility, or bioactivity. Comparative inferences rely on structural analogs (e.g., methyl salicylate’s vapor pressure , methyl ester reactivity ).

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